Cas no 1019096-63-9 (N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide)

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide structure
1019096-63-9 structure
商品名:N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
CAS番号:1019096-63-9
MF:C18H18N4O3S
メガワット:370.425522327423
CID:6072407
PubChem ID:25282208

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
    • N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide
    • N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide
    • VU0630597-1
    • 1019096-63-9
    • F5030-1196
    • AKOS016390849
    • インチ: 1S/C18H18N4O3S/c1-10(2)17(23)20-16-6-11(3)21-22(16)18-19-13(8-26-18)12-4-5-14-15(7-12)25-9-24-14/h4-8,10H,9H2,1-3H3,(H,20,23)
    • InChIKey: PSQLAHMSRYJTGS-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CC=C3C(=C2)OCO3)N=C1N1C(=CC(C)=N1)NC(C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 370.10996162g/mol
  • どういたいしつりょう: 370.10996162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 107Ų

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5030-1196-2μmol
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5030-1196-15mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
15mg
$89.0 2023-09-10
Life Chemicals
F5030-1196-1mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
1mg
$54.0 2023-09-10
Life Chemicals
F5030-1196-4mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
4mg
$66.0 2023-09-10
Life Chemicals
F5030-1196-10μmol
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5030-1196-20μmol
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5030-1196-10mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
10mg
$79.0 2023-09-10
Life Chemicals
F5030-1196-3mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
3mg
$63.0 2023-09-10
Life Chemicals
F5030-1196-20mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
20mg
$99.0 2023-09-10
Life Chemicals
F5030-1196-30mg
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
1019096-63-9
30mg
$119.0 2023-09-10

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide 関連文献

N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamideに関する追加情報

Comprehensive Analysis of N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide (CAS 1019096-63-9): Structure, Applications, and Research Insights

The compound N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide, identified by its CAS number 1019096-63-9, represents a sophisticated heterocyclic molecule with a unique structural framework. This benzodioxol-thiazole-pyrazole hybrid has garnered significant attention in pharmaceutical and agrochemical research due to its multifunctional pharmacophore. The presence of a 1,3-benzodioxole moiety linked to a thiazole ring, further conjugated with a methylated pyrazole core and capped with an isobutyramide group, creates a versatile scaffold for molecular interactions.

Recent studies highlight the compound's potential as a kinase inhibitor template, particularly in addressing inflammation-related pathways – a hot topic in drug discovery circles. Researchers are actively investigating its structure-activity relationship (SAR) to optimize selectivity against specific biological targets. The electron-rich benzodioxole component contributes to enhanced membrane permeability, while the thiazolyl-pyrazole segment offers multiple hydrogen bonding sites, making it valuable for fragment-based drug design approaches currently trending in computational chemistry.

From a synthetic chemistry perspective, the construction of this multi-ring system presents interesting challenges that have inspired novel heterocyclic coupling methodologies. The 1,3-thiazole-2-yl linkage in particular has become a focus for developing more efficient cross-coupling protocols, a subject frequently searched in academic databases. Analytical characterization of CAS 1019096-63-9 typically involves advanced techniques like LC-MS/MS and 2D NMR, with the methylpropanamide proton signals serving as key diagnostic markers in spectral interpretation.

In material science applications, the π-conjugated system of this compound shows promise for organic electronic materials, aligning with current interests in sustainable semiconductor development. The benzodioxol-thiazole segment contributes to electron delocalization while the bulky isobutyramide group influences molecular packing – properties actively investigated for optoelectronic device applications. These characteristics make it relevant to searches about small molecule organic semiconductors and charge transport materials.

The compound's metabolic stability profile has become a case study in contemporary ADME (Absorption, Distribution, Metabolism, Excretion) research, particularly regarding heterocyclic drug candidates. Computational models predict moderate cytochrome P450 interactions with the methylpyrazole portion potentially serving as a metabolic soft spot – information valuable to researchers querying about drug-like properties and molecular optimization strategies. This aligns with frequent search trends in medicinal chemistry forums and pharmacokinetic prediction tools.

Environmental fate studies of 1019096-63-9 indicate moderate persistence with the benzodioxole ring showing resistance to hydrolytic cleavage. The thiazole-pyrazole core demonstrates interesting photodegradation patterns under UV exposure, a subject relevant to green chemistry initiatives and frequently explored in environmental fate modeling software. These properties contribute to discussions about sustainable molecular design – a growing concern in chemical development.

Patent literature reveals innovative applications of this molecular scaffold in developing selective enzyme modulators, particularly for inflammatory mediators. The isobutyramide tail appears crucial for target binding in several disclosed examples, making it a focus for structure-based drug design tutorials and molecular docking studies. This connects with frequent searches about pharmacophore modeling and lead compound optimization techniques.

Analytical method development for N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide typically employs reverse-phase HPLC with UV/Vis detection at 260-280 nm, where the benzodioxole chromophore provides strong absorption. These technical details respond to common queries about heterocyclic compound analysis and method validation procedures in analytical chemistry communities.

The crystalline form of CAS 1019096-63-9 has been characterized by X-ray diffraction, revealing interesting molecular packing influenced by the methylpropanamide side chain. Such structural insights are valuable for polymorph screening strategies and crystal engineering – topics generating substantial interest in pharmaceutical development circles and frequently searched in solid-state chemistry databases.

Ongoing research explores derivatives of this multi-heterocyclic system for various applications, from biologically active compounds to functional materials. The compound's versatility ensures it remains a subject of interest across multiple disciplines, reflected in diverse search patterns ranging from heterocyclic synthesis to molecular property prediction. Its continued study contributes valuable insights to structure-property relationship understanding in complex organic systems.

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